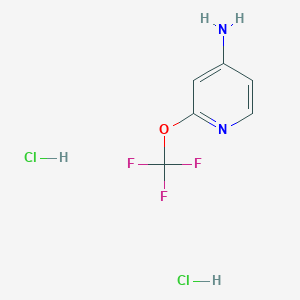

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride” is a chemical compound with the molecular formula C6H5F3N2O·2HCl . It is a powder in physical form . The IUPAC name for this compound is 2-(trifluoromethoxy)-4-pyridinamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-4(10)1-2-11-5;;/h1-3H,(H2,10,11);2*1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 178.11 . It has a melting point of 67-69 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Catalyst in Amine Protection

- N-Protection of Amines : Pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) has been utilized as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines. This process demonstrates high yields, short reaction times, and the reusability of the catalyst, providing significant advantages in organic synthesis (Karimian & Tajik, 2014).

Electrocatalysis

- Selective Oxygen Reduction : Iron porphyrins containing 2-pyridyl derivatives, including triflate and chloride salts, have shown enhanced selectivity for oxygen reduction in aqueous acidic solutions. These pyridinium groups, despite being distant from the iron center, effectively influence proton delivery (Matson et al., 2012).

Material Synthesis

- Microporous Materials Synthesis : A novel gallium oxyfluorophosphates material was synthesized using a combination of tris(2-aminoethyl)amine (TREN) and pyridine. This synthesis led to a material with unique pore structures, demonstrating the role of pyridine derivatives in directing the formation of microporous materials (Weigel et al., 1997).

Organic Synthesis

- Synthesis of Herbicide Intermediates : 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in the synthesis of trifloxysulfuron (a highly efficient herbicide), has been synthesized from nicotinamide through various reactions, highlighting the importance of pyridine derivatives in agricultural chemistry (Hang-dong, 2010).

- Building Blocks for Life Sciences : The synthesis and functionalization of 2-, 3-, and 4-(trifluoromethoxy)pyridines have been studied, providing new and important building blocks for research in life sciences. This includes the first X-ray crystallographic structure determinations of these compounds (Manteau et al., 2010).

Chemical Reactions and Processes

- Aminomethylation of Pyridine Derivatives : Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals have catalyzed ortho-C-H bond addition of pyridine derivatives into nonactivated imines, leading to aminomethylated products. This demonstrates the role of pyridine derivatives in facilitating complex organic reactions (Nagae et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound . In case of accidental ingestion or contact, it’s advised to seek medical attention .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride involves the reaction of 2-chloro-5-trifluoromethoxypyridine with ammonia followed by reduction of the resulting 2-amino-5-trifluoromethoxypyridine with sodium borohydride. The resulting 2-(Trifluoromethoxy)pyridin-4-amine is then reacted with hydrochloric acid to yield the dihydrochloride salt.", "Starting Materials": [ "2-chloro-5-trifluoromethoxypyridine", "ammonia", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-chloro-5-trifluoromethoxypyridine with ammonia in a solvent such as ethanol or methanol to yield 2-amino-5-trifluoromethoxypyridine.", "Step 2: Reduce the 2-amino-5-trifluoromethoxypyridine with sodium borohydride in a solvent such as ethanol or methanol to yield 2-(Trifluoromethoxy)pyridin-4-amine.", "Step 3: React the 2-(Trifluoromethoxy)pyridin-4-amine with hydrochloric acid in a solvent such as water or ethanol to yield the dihydrochloride salt of 2-(Trifluoromethoxy)pyridin-4-amine." ] } | |

Numéro CAS |

1707713-95-8 |

Formule moléculaire |

C6H6ClF3N2O |

Poids moléculaire |

214.57 g/mol |

Nom IUPAC |

2-(trifluoromethoxy)pyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H |

Clé InChI |

RNKYWCBPJRUVBQ-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=C1N)OC(F)(F)F.Cl.Cl |

SMILES canonique |

C1=CN=C(C=C1N)OC(F)(F)F.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)

![2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2769981.png)

![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)

![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)

![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)